Ampc

Description

Properties

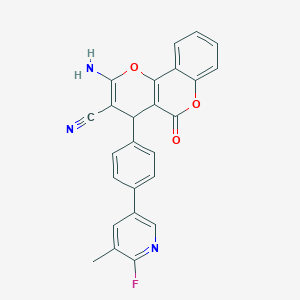

IUPAC Name |

2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTOMCGQPLOOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to AmpC Beta-Lactamase Resistance Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AmpC β-lactamases are clinically significant enzymes that confer resistance to a broad range of β-lactam antibiotics, including penicillins, monobactams, and cephalosporins (with the notable exception of cefepime).[1][2] Resistance mediated by these enzymes poses a considerable challenge in clinical settings, particularly within the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3] Understanding the intricate mechanisms governing this compound production is paramount for the development of novel therapeutic strategies and effective diagnostic tools. This guide provides a comprehensive overview of the molecular pathways of this compound-mediated resistance, detailed experimental protocols for its detection, and quantitative data to support research and development efforts.

Core Mechanisms of this compound β-Lactamase Resistance

Resistance to β-lactams via this compound enzymes is not a monolithic process. It is broadly categorized into three distinct, yet sometimes overlapping, mechanisms: inducible chromosomal expression, stable derepression of chromosomal genes, and acquisition of plasmid-mediated this compound genes.[4]

Inducible Chromosomal this compound Expression

Many Gram-negative bacteria, including species of Enterobacter, Citrobacter, Serratia, and Pseudomonas, possess a chromosomally encoded this compound gene.[5] Under normal conditions, its expression is kept at a basal, low level by the transcriptional regulator AmpR.[4] However, in the presence of certain β-lactam antibiotics (inducers), its expression can be significantly upregulated. This induction is intrinsically linked to the bacterial cell wall recycling pathway.

The Signaling Pathway:

-

β-Lactam Action: Inducing β-lactams inhibit penicillin-binding proteins (PBPs), disrupting peptidoglycan (PG) synthesis and leading to the accumulation of cell wall degradation products, specifically 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) peptides.[4][6]

-

Muropeptide Transport: These PG fragments are transported from the periplasm into the cytoplasm by the inner membrane permease, AmpG.[4][6]

-

Cytoplasmic Processing: In the cytoplasm, the amidase AmpD normally cleaves the peptide side chains from anhMurNAc, allowing the components to be recycled back into the PG synthesis pathway.[4][7]

-

Induction Trigger: When the concentration of anhMurNAc peptides, generated by the action of an inducing β-lactam, overwhelms the processing capacity of AmpD, these unprocessed muropeptides accumulate in the cytoplasm.[4]

-

AmpR Activation: The accumulated anhMurNAc peptides compete with the normal PG precursor, UDP-MurNAc-pentapeptide, for binding to the LysR-type transcriptional regulator, AmpR.[8] The binding of UDP-MurNAc-pentapeptide causes AmpR to act as a repressor of this compound transcription.[7] Conversely, the binding of the accumulated anhMurNAc peptides induces a conformational change in AmpR, converting it into a transcriptional activator.[5][7]

-

This compound Hyperproduction: Activated AmpR strongly promotes the transcription of the this compound gene, leading to a surge in this compound β-lactamase production and subsequent hydrolysis of the offending β-lactam antibiotic.[4] This induction is typically reversible; once the antibiotic is removed, this compound production returns to basal levels.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound β-lactamases: A key to antibiotic resistance in ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Primer on this compound β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Complex Regulation Pathways of this compound-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Clinical Significance of AmpC-Producing Enterobacteriaceae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and global dissemination of antibiotic resistance represent a significant threat to public health. Among the key players in this crisis are AmpC beta-lactamase-producing Enterobacteriaceae. These organisms possess the ability to hydrolyze a broad spectrum of beta-lactam antibiotics, including penicillins, cephalosporins, and, in some cases, carbapenems, leading to therapeutic failures and increased patient morbidity and mortality. This technical guide provides a comprehensive overview of the core aspects of this compound beta-lactamases, from their molecular mechanisms of resistance to their clinical implications and detection.

Mechanisms of Resistance and Regulation

This compound beta-lactamases are Ambler class C enzymes that confer resistance by hydrolyzing the amide bond in the beta-lactam ring of susceptible antibiotics.[1] Resistance can be mediated by either chromosomally encoded or plasmid-mediated this compound genes.

1.1. Chromosomally-Mediated this compound Production:

Many species of Enterobacteriaceae, including Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, possess an inducible chromosomal this compound gene.[2][3] In its basal state, the expression of this compound is low. However, in the presence of certain beta-lactam antibiotics (inducers), its expression can be significantly upregulated.[4][5]

The induction of this compound is intricately linked to the bacterial cell wall recycling pathway. The key players in this regulatory network are:

-

AmpG: A transmembrane permease that transports peptidoglycan fragments from the periplasm into the cytoplasm.[5]

-

AmpD: A cytoplasmic N-acetylmuramyl-L-alanine amidase that cleaves these fragments.[1]

-

AmpR: A transcriptional regulator that, in the absence of an inducer, represses this compound transcription.[1]

Exposure to beta-lactams disrupts cell wall synthesis, leading to an accumulation of peptidoglycan fragments. These fragments are transported into the cytoplasm by AmpG.[5] When the concentration of these fragments overwhelms the activity of AmpD, they bind to AmpR, converting it from a repressor to an activator of this compound transcription.[1] This induction pathway is a critical factor in the development of resistance during therapy.

Mutations in the regulatory genes, particularly ampD, can lead to the stable derepression of this compound, resulting in constitutive high-level production of the enzyme and broad-spectrum beta-lactam resistance.[1]

1.2. Plasmid-Mediated this compound Production:

The acquisition of this compound genes on mobile genetic elements, such as plasmids, has facilitated their spread to bacteria that typically do not possess or express a chromosomal this compound gene, like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[5][6] These plasmid-mediated this compound genes are often derived from the chromosomal genes of organisms like Enterobacter, Citrobacter, and Morganella.[7] Unlike their chromosomal counterparts, plasmid-mediated this compound genes are typically constitutively expressed at high levels, leading to a stable resistance phenotype.[6] The most commonly encountered plasmid-mediated this compound families include CMY, DHA, and ACT.[8]

Clinical Significance and Epidemiology

Infections caused by this compound-producing Enterobacteriaceae are associated with significant clinical challenges. The broad-spectrum resistance profile of these organisms limits therapeutic options, often necessitating the use of last-resort antibiotics like carbapenems.[9][10] This, in turn, drives the selection pressure for carbapenem (B1253116) resistance.

The emergence of resistance during therapy is a major concern with inducible chromosomal this compound producers.[2] A patient infected with an initially susceptible organism may experience treatment failure due to the selection of derepressed mutants during beta-lactam therapy.[5] Studies have shown that infections with this compound-producing organisms can lead to longer hospital stays and increased healthcare costs.[5]

The prevalence of this compound-producing Enterobacteriaceae varies geographically and by institution. Plasmid-mediated this compound enzymes are a growing concern due to their horizontal transferability.

Table 1: Prevalence of Plasmid-Mediated this compound (pthis compound) β-Lactamases in Enterobacteriaceae from Various Studies

| Region/Country | Year of Study | Sample Source | Prevalence of pthis compound | Predominant Gene Families | Reference |

| Spain | 2009 | Clinical Isolates | 0.64% | CMY (78.3%), DHA (19.5%) | [11][12] |

| Canada | 2007-2011 | Hospital Isolates | Increased significantly | CMY-2 (55.7% in E. coli) | [13] |

| Egypt | 2008 | Clinical Isolates | 28.3% | CMY (76.5%), DHA (23.5%) | [14][15] |

| Egypt | Not specified | Clinical & Retail Meat | 5.6% (bloodstream), 4.8% (fecal), 2.4% (chicken), 1.1% (sheep) | Not specified | [16] |

| Iran | Not specified | Clinical Isolates | 15.2% (35/221 E. coli, 12/77 Klebsiella spp.) | CIT, DHA | [17] |

Table 2: Clinical Outcomes in Patients with this compound-Producing Enterobacteriaceae Bloodstream Infections

| Study | Comparison Groups | Primary Outcome | Key Findings | Reference |

| Retrospective Cohort | Beta-lactam therapy vs. Non-beta-lactam therapy | 30-day mortality | 30-day mortality was significantly higher in the beta-lactam group (20% vs 2%). | [18] |

| Prospective Multicenter | Definitive treatment with cefepime (B1668827) vs. cefotaxime (B1668864) in critically ill patients | Clinical failure | VAP and K. aerogenes were independently associated with clinical failure. This compound overproduction was associated with clinical failure. | [19] |

| Active Surveillance Cohort | Patients with and without appropriate empiric therapy | Mortality | Patients who did not receive any empiric antimicrobial therapy had increased mortality. | [20] |

| Retrospective Study | This compound group vs. control group | 30-day mortality | No significant difference in 30-day mortality (9% vs 6%). Patients in the this compound group were more likely to be in the ICU. | [21] |

| Retrospective Study | Bloodstream infections with resistant vs. susceptible strains | Mortality | Higher mortality rate with resistant strains, but not statistically significant (24.07% vs. 20.34%). | [22] |

Detection of this compound β-Lactamases

The accurate and timely detection of this compound production is crucial for guiding appropriate antimicrobial therapy and implementing infection control measures. However, detection can be challenging due to the variable expression of these enzymes and the lack of standardized testing methods.[23][24]

3.1. Phenotypic Detection Methods:

Phenotypic tests are the most common methods used in clinical laboratories. They rely on the characteristic resistance patterns of this compound producers.

-

Screening: Resistance to cefoxitin (B1668866) is often used as a screening marker for this compound production.[25][26] However, this method can lack specificity as other mechanisms, such as porin loss, can also lead to cefoxitin resistance.[27]

-

Confirmatory Tests:

-

Inhibitor-Based Tests: These tests use an this compound inhibitor, such as cloxacillin (B1194729) or boronic acid, to differentiate this compound production from other resistance mechanisms. A larger zone of inhibition around a cephalosporin (B10832234) disk in the presence of the inhibitor suggests this compound activity.[27][28]

-

Disk Approximation Test (Induction-Based): This test assesses the induction of chromosomal this compound. An inducing agent (e.g., cefoxitin) is placed near a substrate cephalosporin (e.g., ceftazidime). A flattening or "D-shape" of the inhibition zone around the substrate disk indicates inducible this compound production.[28]

-

Tris-EDTA Disc Test: This method relies on the release of periplasmic enzymes, including this compound, by a membrane-permeabilizing agent (Tris-EDTA).[28]

-

3.2. Genotypic Detection Methods:

Molecular methods, such as Polymerase Chain Reaction (PCR), are the gold standard for detecting this compound genes.[26] Multiplex PCR assays can simultaneously detect and differentiate various families of plasmid-mediated this compound genes.[3] DNA sequencing can be used to identify specific alleles and novel variants.

Experimental Protocols

4.1. Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test (Phenotypic Confirmation):

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate a Mueller-Hinton agar (B569324) (MHA) plate with the bacterial suspension to create a lawn of growth.

-

Place a 30 µg cefoxitin disk on the agar.

-

Place a disk containing 30 µg of cefoxitin and 200 µg of cloxacillin on the agar, approximately 20 mm away from the cefoxitin disk.

-

Incubate the plate at 35-37°C for 18-24 hours.

-

Interpretation: An increase in the zone of inhibition of the cefoxitin-cloxacillin disk by ≥4 mm compared to the cefoxitin disk alone is considered a positive result for this compound production.[28]

4.2. Phenylboronic Acid (PBA) Inhibitor-Based Test (Phenotypic Confirmation):

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate an MHA plate with the bacterial suspension.

-

Place a cefoxitin disk and a cefoxitin disk supplemented with 400 µg of phenylboronic acid onto the agar plate.

-

Incubate the plate at 35-37°C for 18-24 hours.

-

Interpretation: An increase in the zone of inhibition of the cefoxitin-PBA disk by ≥5 mm compared to the cefoxitin disk alone is indicative of this compound production.[28]

4.3. Multiplex PCR for Plasmid-Mediated this compound Genes:

-

DNA Extraction: Extract bacterial DNA from a pure culture using a commercial DNA extraction kit or a standard boiling lysis method.

-

PCR Amplification: Perform a multiplex PCR using primers specific for the different families of plasmid-mediated this compound genes (e.g., MOX, CIT, DHA, ACC, EBC, and FOX).

-

Reaction Conditions:

-

Initial denaturation: 94°C for 10 minutes.

-

30 cycles of:

-

Denaturation: 94°C for 40 seconds.

-

Annealing: 64°C for 40 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 7 minutes.

-

-

Gel Electrophoresis: Analyze the PCR products on a 2% agarose (B213101) gel.

-

Interpretation: The presence of a band of the expected size for a specific this compound gene family indicates a positive result.

Therapeutic Strategies

The management of infections caused by this compound-producing Enterobacteriaceae is complex and requires careful consideration of the specific organism, the site of infection, and the patient's clinical status.

-

Carbapenems: Carbapenems (e.g., meropenem, imipenem) are generally considered the drugs of choice for serious infections caused by this compound producers, as they are stable to hydrolysis by these enzymes.[9][10] However, the increasing prevalence of carbapenem resistance necessitates the exploration of alternative agents.

-

Cefepime: Cefepime, a fourth-generation cephalosporin, is a poor inducer of this compound and is more stable to hydrolysis than third-generation cephalosporins.[3][29] It can be a viable carbapenem-sparing option for treating infections caused by susceptible this compound-producing organisms.[9][29]

-

Piperacillin-Tazobactam (B1260346): The role of piperacillin-tazobactam is controversial. While tazobactam (B1681243) is not a potent inhibitor of this compound, piperacillin (B28561) is a weak inducer.[3] Some studies suggest it may be an option for certain infections, but the risk of resistance development remains a concern.[1][3]

-

Novel Beta-Lactam/Beta-Lactamase Inhibitor Combinations: Newer agents, such as ceftazidime-avibactam and meropenem-vaborbactam, have demonstrated activity against some this compound-producing isolates.[9][30] Avibactam and vaborbactam (B611620) are potent inhibitors of this compound beta-lactamases.[1]

-

Other Options: Fluoroquinolones and trimethoprim-sulfamethoxazole may be options if the isolate is susceptible, particularly for less severe infections or as oral step-down therapy.[1]

Visualizations

Caption: Signaling pathway for the induction of chromosomal this compound beta-lactamase expression.

Caption: Experimental workflow for the detection of this compound beta-lactamase production.

Conclusion

This compound-producing Enterobacteriaceae represent a significant and evolving challenge in clinical microbiology and infectious disease management. A thorough understanding of their resistance mechanisms, epidemiology, and appropriate detection and treatment strategies is paramount for optimizing patient outcomes and mitigating the further spread of resistance. For researchers and drug development professionals, the complexities of this compound regulation and the need for novel therapeutic agents that can overcome this resistance mechanism present critical areas for future investigation and innovation. Continued surveillance, improved diagnostic tools, and the development of new antimicrobials are essential components in the ongoing battle against these multidrug-resistant pathogens.

References

- 1. A Primer on this compound β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic Treatment of Infections Caused by this compound-Producing Enterobacterales [cris.unibo.it]

- 3. Antibiotic Treatment of Infections Caused by this compound-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of inducible this compound beta-lactamase expression among Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound β-lactamase-producing Enterobacterales: what a clinician should know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanisms of resistance in Enterobacteriaceae towards beta-lactamase antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Treatment of Infections Caused by Extended-Spectrum-Beta-Lactamase-, this compound-, and Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prevalence and molecular epidemiology of acquired this compound β-lactamases and carbapenemases in Enterobacteriaceae isolates from 35 hospitals in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular epidemiology of extended-spectrum β-lactamase-, this compound β-lactamase- and carbapenemase-producing Escherichia coli and Klebsiella pneumoniae isolated from Canadian hospitals over a 5 year period: CANWARD 2007-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. Prevalence of plasmid-mediated this compound in Enterobacteriaceae isolated from humans and from retail meat in Zagazig, Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Clinical and microbiological characteristics of bloodstream infections due to this compound β-lactamase producing Enterobacteriaceae: an active surveillance cohort in a large centralized Canadian region - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clinical laboratory detection of this compound β-lactamase: does it affect patient outcome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Therapeutic challenges of ESBLS and this compound beta-lactamase producers in a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Practical Approach for Reliable Detection of this compound Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. Evaluation of Two Phenotypic Methods for the Detection of Plasmid-Mediated this compound β-Lactamases among Enterobacteriaceae Isolates - Journal of Laboratory Physicians [jlabphy.org]

- 28. Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital - Indian J Microbiol Res [ijmronline.org]

- 29. Treatment options for extended-spectrum beta-lactamase (ESBL) and this compound-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Therapeutic challenges in treating ESBL- and/or this compound-producing non-carbapenemase-producing Enterobacterales: an in vitro evaluation of novel β-lactam/β-lactamase inhibitor combinations and cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Plasmid-Mediated AmpC Genes: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The proliferation of antibiotic resistance poses a significant threat to global health. Among the key drivers of this crisis is the dissemination of AmpC β-lactamases, enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. While typically encoded on the chromosome of several Enterobacteriaceae, the mobilization of this compound genes onto plasmids has dramatically accelerated their spread to a wider range of pathogens. This guide provides an in-depth technical overview of the evolution of plasmid-mediated this compound (pthis compound) genes, detailing their origins, mechanisms of transfer, and the selective pressures fueling their dissemination. It includes quantitative data on their prevalence and impact on antibiotic susceptibility, detailed experimental protocols for their study, and visualizations of key evolutionary and regulatory pathways to provide a comprehensive resource for the scientific community.

Introduction: The Rise of a Versatile Resistance Mechanism

This compound β-lactamases are Ambler class C enzymes that hydrolyze a wide variety of β-lactam antibiotics.[1] Their transfer to plasmids allows bacteria that naturally lack or poorly express a chromosomal this compound gene, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, to acquire clinically significant resistance.[1][2] This horizontal gene transfer is a critical step in the evolution of multidrug-resistant organisms. The emergence of pthis compound-producing bacteria complicates therapeutic strategies, as they are often resistant to multiple antibiotic classes, leaving few treatment options.[3]

Origins and Dissemination of Plasmid-Mediated this compound Families

Plasmid-mediated this compound genes are believed to have originated from the chromosomes of several members of the Enterobacteriaceae family.[4] Through various genetic mobilization events, these genes have been incorporated into plasmids, facilitating their spread across different bacterial species and genera. The major families of pthis compound genes are named based on their presumed chromosomal origin or other historical factors.[5]

Table 1: Major Families of Plasmid-Mediated this compound β-Lactamases and Their Chromosomal Origins

| pthis compound Family | Presumed Chromosomal Origin | Key Examples |

| CMY | Citrobacter freundii | CMY-2, CMY-4 |

| DHA | Morganella morganii | DHA-1, DHA-2 |

| ACT/MIR | Enterobacter cloacae | ACT-1, MIR-1 |

| FOX | Aeromonas spp. | FOX-1, FOX-5 |

| MOX | Aeromonas spp. | MOX-1, MOX-2 |

| ACC | Hafnia alvei | ACC-1 |

The most globally prevalent pthis compound type is CMY-2, which has been widely reported in both clinical and veterinary settings.[6] The dissemination of these genes is often associated with specific plasmid types, such as IncI1 and IncA/C plasmids for blaCMY-2.[7][8][9]

The Role of Mobile Genetic Elements

The mobilization of chromosomal this compound genes is frequently mediated by insertion sequences (IS), with ISEcp1 being a key player.[10][11][12] This element can capture adjacent genes and move them onto plasmids through a process called one-ended transposition.[13] Once on a plasmid, the this compound gene is often part of a larger mobile genetic element that may also carry other resistance genes, contributing to the development of multidrug resistance.[14]

Below is a diagram illustrating the proposed evolutionary pathway for the mobilization of a chromosomal this compound gene onto a plasmid.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasmid-Determined this compound-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Disk Test for Detection of Plasmid-Mediated this compound β-Lactamases in Enterobacteriaceae Lacking Chromosomal this compound β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. microbenotes.com [microbenotes.com]

- 6. US7521547B2 - Multiplex PCR for the detection of this compound beta-lactamase genes - Google Patents [patents.google.com]

- 7. Genetic context of plasmid-carried blaCMY-2-like genes in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ISEcp1B-Mediated Transposition of blaCTX-M in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ISEcp1-Mediated Transposition and Homologous Recombination Can Explain the Context of blaCTX-M-62 Linked to qnrB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insertion sequence ISEcp1B is involved in expression and mobilization of a bla(CTX-M) beta-lactamase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ISEcp1-Mediated Transposition Leads to Fosfomycin and Broad-Spectrum Cephalosporin Resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Genetic Regulation of Chromosomal AmpC Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the expression of chromosomal AmpC β-lactamases in Gram-negative bacteria. Understanding these intricate pathways is crucial for the development of novel strategies to combat antibiotic resistance. This document details the key regulatory genes, signaling cascades, and experimental methodologies used to investigate this compound expression.

Core Regulatory Pathway of Chromosomal this compound Expression

The expression of the chromosomal this compound gene is tightly controlled by a sophisticated regulatory network intricately linked to peptidoglycan (PG) recycling. The basal expression of this compound is typically low but can be induced to high levels in the presence of certain β-lactam antibiotics. This induction is primarily mediated by the LysR-type transcriptional regulator, AmpR, and a series of enzymes involved in the breakdown and reuse of cell wall components.

The central mechanism involves a delicate balance between repressing and activating ligands that bind to AmpR. Under normal growth conditions, the cell wall precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) acts as a co-repressor, binding to AmpR and promoting a conformation that represses this compound transcription.[1][2]

During exposure to β-lactams, the inhibition of penicillin-binding proteins (PBPs) disrupts cell wall synthesis, leading to an accumulation of PG degradation products, specifically 1,6-anhydro-N-acetylmuramic acid (anhydro-MurNAc)-containing muropeptides.[2][3] These muropeptides are transported into the cytoplasm by the inner membrane permease AmpG.[2] Inside the cell, the β-N-acetylglucosaminidase NagZ cleaves the N-acetylglucosamine (GlcNAc) moiety, generating anhydro-MurNAc-peptides.[1] These anhydro-muropeptides, such as anhydro-MurNAc-tripeptide and anhydro-MurNAc-pentapeptide, act as inducer molecules. They compete with UDP-MurNAc-pentapeptide for binding to AmpR.[2][3] When bound to these inducer molecules, AmpR undergoes a conformational change, becoming a transcriptional activator that promotes high-level expression of this compound.[1][2]

The cytosolic amidase AmpD plays a crucial role as a negative regulator in this pathway.[4][5] AmpD cleaves the peptide side chains from the anhydro-MurNAc molecules, preventing them from accumulating and activating AmpR.[5] Therefore, mutations that inactivate or reduce the activity of AmpD lead to an accumulation of inducer muropeptides and constitutive high-level expression of this compound, a phenomenon known as derepression.[2][4][5]

Other key proteins involved in this regulatory network include:

-

AmpE: An inner membrane protein that is thought to be involved in the transport or processing of muropeptides.[1]

-

DacB (PBP4): A D-alanyl-D-alanine carboxypeptidase that, when mutated, can lead to this compound hyperproduction, particularly in Pseudomonas aeruginosa.[1][6]

-

CreBC Two-Component System: In P. aeruginosa, this system can also influence this compound expression, often in response to cell wall stress.[1]

Signaling Pathway Diagram

Caption: Core signaling pathway for chromosomal this compound regulation.

Quantitative Data on this compound Expression

The level of this compound expression varies significantly depending on the bacterial species, the genetic background (i.e., presence of mutations in regulatory genes), and the presence of inducing agents. The following tables summarize quantitative data on this compound β-lactamase activity and this compound gene expression from various studies.

Table 1: this compound β-Lactamase Activity in Enterobacter cloacae

| Strain/Condition | Basal Activity (Units/mg protein) | Induced Activity (Cefoxitin) (Units/mg protein) | Reference |

| Wild-type | 7 | 219 | [4] |

| ampD mutant (High-level constitutive) | 10,911 | 10,862 | [4] |

| ampD mutant (Temperature-sensitive, 30°C) | 82 | 706 | [4] |

| ampD mutant (Temperature-sensitive, 42°C) | 5,031 | 6,020 | [4] |

| ampD mutant (Hyperinducible) | 19 | 1,688 | [4] |

| ampR mutant in wild-type background | 0.07 | - | [7] |

| Wild-type + mutant ampR plasmid | 1.35 - 1.56 | - | [7] |

Table 2: Relative this compound mRNA Expression in Enterobacter cloacae

| Strain/Condition | Basal Expression (Fold Change vs. Wild-type) | Induced Expression (Cefoxitin) (Fold Change vs. Wild-type) | Induced Expression (Cefotaxime) (Fold Change vs. Wild-type) | Reference |

| Wild-type | 1.0 | 21.6 ± 4.2 | 79.2 ± 4.5 | [1] |

| ΔampD | 369 ± 45 | 707 ± 17 | 600 ± 106 | [1] |

| ΔampG | 1.0 ± 0.2 | 7.0 ± 2.2 | 17.4 ± 8.5 | [1] |

| ΔdacB | 1.1 ± 0.3 | 6.0 ± 2.9 | 77.0 ± 18.2 | [1] |

| ΔnagZ | 1.0 ± 0.2 | 37.8 ± 14.1 | 2.1 ± 0.3 | [1] |

Table 3: Relative this compound mRNA Expression in Pseudomonas aeruginosa

| Strain/Condition | Basal Expression (Fold Change vs. Wild-type) | Induced Expression (Cefoxitin) (Fold Change vs. Wild-type) | Reference |

| Wild-type (PAO1) | 1.0 | ~100-200 | [6][8] |

| ΔampD | Moderately increased (~10-50) | Hyperinducible (>200) | [6][8] |

| ΔdacB | Markedly increased (~50-100) | Further inducible | [6][8] |

| ΔnagZ | No significant change | Slightly reduced induction | [6][8] |

| ΔampD ΔnagZ | Near wild-type basal levels | Reduced induction | [8] |

| ΔdacB ΔnagZ | Near wild-type basal levels | Reduced induction | [8] |

| ΔampD ΔdacB | Highly increased (~1000) | Not further inducible | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of chromosomal this compound expression.

β-Lactamase Activity Assay (Nitrocefin Assay)

This spectrophotometric assay quantifies β-lactamase activity using the chromogenic cephalosporin (B10832234) nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis by a β-lactamase.

Materials:

-

Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Bacterial cell culture

-

Lysis buffer (e.g., BugBuster Protein Extraction Reagent)

-

Spectrophotometer capable of reading at 486 nm

-

96-well microplate

Procedure:

-

Cell Lysate Preparation:

-

Grow bacterial cells to the desired optical density (e.g., mid-log phase).

-

If inducing, add the β-lactam inducer (e.g., cefoxitin) at a sub-inhibitory concentration and incubate for the desired time (e.g., 2 hours).

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate according to the manufacturer's instructions to prepare the cell-free extract.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

In a 96-well microplate, add a defined volume of cell lysate (e.g., 10-50 µL) to each well. Include a blank control with lysis buffer only.

-

Add phosphate buffer to each well to a final volume of 190 µL.

-

To initiate the reaction, add 10 µL of nitrocefin solution to each well.

-

Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

-

-

Calculation of Activity:

-

Calculate the rate of nitrocefin hydrolysis (ΔA486/min).

-

Use the molar extinction coefficient of hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹) to convert the rate to µmol/min.

-

Normalize the activity to the total protein concentration of the lysate to express the specific activity in Units/mg protein (1 Unit = 1 µmol of nitrocefin hydrolyzed per minute).

-

Quantitative Real-Time PCR (RT-qPCR) for this compound Expression

This method quantifies the amount of this compound mRNA relative to a housekeeping gene, providing a measure of gene expression.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

Reverse transcriptase and associated buffers/reagents

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for this compound and a housekeeping gene (e.g., rpoB, gyrA)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and DNase Treatment:

-

Grow and treat bacterial cells as described for the β-lactamase assay.

-

Extract total RNA from a defined number of cells using a commercial kit, following the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for this compound or the housekeeping gene.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for this compound and the housekeeping gene in each sample.

-

Calculate the relative expression of this compound using the ΔΔCt method, normalizing the this compound Ct value to the housekeeping gene Ct value and comparing the treated/mutant samples to a control/wild-type sample.

-

Table 4: Example Primer Sequences for this compound RT-qPCR

| Organism | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Escherichia coli | GTGAAGCCGTCTGGTTTGAGT | TTATTGTCACTGCCGTTAAT | [2] |

| Pseudomonas aeruginosa | GCGGCTGAAGTTCAACATCA | GCGATGTTCTTGCCGTTCTC | [9] |

| Enterobacter cloacae | CGTTTGTCAGGCACAGTCAAATCCA | TTACTGTAGCGCGTCGAGGATATGG | [10] |

Construction of an this compound Promoter-Reporter Fusion

This technique involves cloning the promoter region of this compound upstream of a reporter gene (e.g., lacZ encoding β-galactosidase) in a plasmid vector. The activity of the reporter gene then serves as a proxy for the activity of the this compound promoter.

Materials:

-

Bacterial strains (wild-type and mutants)

-

Plasmid vector with a promoterless reporter gene (e.g., pRS415 for lacZ)

-

Restriction enzymes

-

T4 DNA ligase

-

PCR primers to amplify the this compound promoter region

-

Competent cells for transformation

-

Reagents for β-galactosidase assay (see below)

Procedure:

-

Cloning the this compound Promoter:

-

Design PCR primers to amplify the promoter region of this compound, including the AmpR binding site. Incorporate restriction sites at the ends of the primers that are compatible with the cloning site in the reporter vector.

-

Amplify the this compound promoter from the genomic DNA of the desired bacterial strain.

-

Digest both the PCR product and the reporter vector with the chosen restriction enzymes.

-

Ligate the digested promoter fragment into the digested vector.

-

Transform the ligation mixture into competent E. coli cells and select for transformants.

-

Verify the correct insertion of the promoter by restriction digestion and sequencing.

-

-

Assaying Promoter Activity (β-Galactosidase Assay):

-

Transform the constructed reporter plasmid into the desired bacterial strains (e.g., wild-type, ampD mutant).

-

Grow the transformed cells under basal and induced conditions.

-

Prepare cell lysates as described previously.

-

Perform a β-galactosidase assay using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[11][12][13] The hydrolysis of ONPG by β-galactosidase produces a yellow product that can be quantified spectrophotometrically at 420 nm.

-

Calculate the β-galactosidase activity in Miller units, which normalizes the activity to cell density and reaction time.

-

Advanced Experimental Protocols for Studying Protein-DNA Interactions

To dissect the molecular details of how AmpR regulates this compound transcription, several in vitro techniques can be employed to study the interaction between AmpR and the this compound promoter DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of a protein to a specific DNA fragment. The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Materials:

-

Purified AmpR protein

-

Radiolabeled or fluorescently labeled DNA probe containing the this compound promoter region

-

Binding buffer (containing non-specific competitor DNA like poly(dI-dC))

-

Polyacrylamide gel and electrophoresis apparatus

-

Detection system (autoradiography for radiolabeled probes, fluorescence imager for fluorescent probes)

Procedure:

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to the this compound promoter region.

-

Label the DNA probe at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.

-

Purify the labeled probe.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the labeled probe, purified AmpR protein (at varying concentrations), and binding buffer.

-

Include control reactions: probe only (no protein), and a competition reaction with an excess of unlabeled specific competitor DNA.

-

Incubate the reactions at room temperature to allow binding to occur.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for radiolabeled probes) or image it using a fluorescence scanner.

-

A "shifted" band, representing the AmpR-DNA complex, will appear at a higher position on the gel compared to the free probe.

-

DNase I Footprinting

This technique identifies the specific DNA sequence to which a protein binds. The protein protects its binding site on the DNA from cleavage by DNase I, leaving a "footprint" in the DNA cleavage pattern.[7][8][14][15][16]

Materials:

-

Singly end-labeled DNA probe of the this compound promoter region

-

Purified AmpR protein

-

DNase I

-

Stop solution (containing EDTA)

-

Denaturing polyacrylamide gel for sequencing

Procedure:

-

Probe Preparation:

-

Prepare a DNA fragment containing the this compound promoter and label it at one end only.

-

-

Binding and Digestion:

-

Incubate the end-labeled probe with varying concentrations of purified AmpR protein.

-

Add a low concentration of DNase I to the reactions to randomly cleave the DNA.

-

Stop the reaction after a short incubation period by adding a stop solution.

-

-

Analysis:

-

Purify the DNA fragments and separate them on a denaturing polyacrylamide sequencing gel.

-

Run a sequencing ladder of the same DNA fragment alongside the footprinting reactions.

-

The region where AmpR binds will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint") when compared to a control reaction without AmpR.

-

Visualization of Experimental Workflows and Logical Relationships

Workflow for Investigating this compound Derepression

Caption: Workflow for identifying the mechanism of this compound derepression.

CreBC Two-Component System Interaction with this compound Regulation in P. aeruginosa

Caption: Interaction of CreBC with the this compound pathway in P. aeruginosa.

This guide provides a foundational understanding and practical methodologies for the investigation of chromosomal this compound regulation. The intricate nature of this system highlights the adaptability of bacteria and underscores the importance of continued research in this area to address the growing challenge of antibiotic resistance.

References

- 1. Complex Regulation Pathways of this compound-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Primer on this compound β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Altered phenotypes associated with ampD mutations in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Model System To Evaluate the Effect of ampD Mutations on this compound-Mediated β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NagZ Inactivation Prevents and Reverts β-Lactam Resistance, Driven by AmpD and PBP 4 Mutations, in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. DNase I footprinting [gene.mie-u.ac.jp]

- 9. Mutations in β-Lactamase this compound Increase Resistance of Pseudomonas aeruginosa Isolates to Antipseudomonal Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Chromosomal this compound β-Lactamase in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. ableweb.org [ableweb.org]

- 14. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]

- 15. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]

- 16. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

AmpC β-Lactamases: A Technical Guide to Ambler Class C Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

AmpC β-lactamases are clinically significant enzymes that confer resistance to a wide range of β-lactam antibiotics.[1][2] These enzymes are typically encoded on the chromosomes of many Gram-negative bacteria, including species of Enterobacter, Serratia, Pseudomonas, and Citrobacter (often referred to by acronyms such as "SPACE" organisms).[3][4] However, the acquisition of plasmid-mediated this compound genes by bacteria like Escherichia coli and Klebsiella pneumoniae, which naturally lack or poorly express chromosomal this compound, has broadened their clinical impact.[2] Understanding the classification, mechanism, and regulation of this compound β-lactamases is critical for the development of effective diagnostic and therapeutic strategies to combat antimicrobial resistance.

Ambler Molecular Classification

The most widely used system for classifying β-lactamases is the Ambler classification, which groups these enzymes into four molecular classes (A, B, C, and D) based on their amino acid sequence homology.[5]

-

Class A, C, and D: These enzymes utilize a serine residue at their active site for catalysis.[3][6][7]

-

Class B: These are metallo-β-lactamases that require zinc ions for their enzymatic activity.[5][6][7]

This compound β-lactamases are definitively categorized as Ambler Class C enzymes.[1][2][6] In the functional classification scheme developed by Bush et al., they are assigned to Group 1.[1]

Molecular Characteristics and Catalytic Mechanism

Class C β-lactamases are characterized by several conserved amino acid motifs that are crucial for their structure and function. Molecular identification is principally based on three catalytic motifs:

The catalytic mechanism of this compound enzymes involves a two-step process: acylation and deacylation, mediated by the active site serine (Ser64).

-

Acylation: The hydroxyl group of the active site Ser64 performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This opens the ring and forms a transient acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by a general base, hydrolyzes the acyl-enzyme intermediate, releasing the inactivated β-lactam substrate and regenerating the free enzyme for another catalytic cycle.

Genetic Regulation of this compound Expression

The expression of chromosomal this compound genes is tightly regulated through a complex pathway linked to peptidoglycan (PG) recycling. This regulation allows bacteria to produce low basal levels of this compound and rapidly induce high-level expression in the presence of certain β-lactams. The key players in this pathway are AmpG (a permease), AmpD (an amidase), and AmpR (a LysR-type transcriptional regulator).[3][11][12]

-

Basal State (No Inducer): In the absence of β-lactam antibiotics, PG turnover produces muropeptides that are transported into the cytoplasm by AmpG.[13] AmpD efficiently cleaves these muropeptides. The precursor UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide binds to AmpR, causing it to act as a repressor of this compound transcription.[3][14]

-

Induction State (β-Lactam Present): Inducing β-lactams inhibit penicillin-binding proteins (PBPs), leading to an accumulation of cell wall degradation products (1,6-anhydroMurNAc-peptides).[3][15] These peptides overwhelm the activity of AmpD, accumulate in the cytoplasm, and compete with UDP-MurNAc-pentapeptide for binding to AmpR.[3] This binding event causes a conformational change in AmpR, converting it from a repressor to an activator of this compound transcription, leading to a significant increase in this compound production.[3][11]

-

Derepressed State: Mutations in regulatory genes, most commonly ampD, can lead to a state of stable, high-level this compound expression even without an inducer.[3][11] An inactive AmpD cannot process the muropeptides, leading to their constant accumulation and the persistent activation of AmpR.[3]

Substrate and Inhibition Profile

This compound enzymes possess a broad substrate spectrum, efficiently hydrolyzing most penicillins, cephalosporins (including second- and third-generation), and cephamycins (e.g., cefoxitin).[1][2][6] Unlike extended-spectrum β-lactamases (ESBLs), they are characteristically resistant to inhibition by older β-lactamase inhibitors such as clavulanic acid and tazobactam.[4][16] Cefepime (a fourth-generation cephalosporin) and carbapenems generally remain stable against hydrolysis by many this compound enzymes.[3][6]

| Antibiotic Class | Examples | Hydrolysis by this compound | Inhibition by Clavulanate/Tazobactam |

| Penicillins | Ampicillin, Piperacillin | Yes | No |

| Cephalosporins (1st Gen) | Cefazolin, Cephalothin | Yes | No |

| Cephalosporins (2nd Gen) | Cefuroxime | Yes | No |

| Cephamycins | Cefoxitin (B1668866), Cefotetan | Yes | No |

| Cephalosporins (3rd Gen) | Cefotaxime, Ceftazidime | Yes | No |

| Cephalosporins (4th Gen) | Cefepime | Low/No | No |

| Monobactams | Aztreonam | Variable | No |

| Carbapenems | Imipenem, Meropenem | Generally No | No |

Kinetic Properties of this compound β-Lactamases

The efficiency of substrate hydrolysis by this compound enzymes can be quantified by determining the kinetic parameters Km (Michaelis constant, reflecting substrate affinity) and kcat (turnover number). The specificity constant (kcat/Km) represents the overall catalytic efficiency. The following table summarizes kinetic data for several plasmid-mediated this compound enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| ACT-1 | Cephalothin | 13 | 1700 | 131 | [17] |

| Cefotaxime | 350 | 1.8 | 0.005 | [17] | |

| Cefoxitin | 0.6 | 1.4 | 2.3 | [17] | |

| CMY-2 | Cephalothin | 11 | 1800 | 164 | [17] |

| Cefotaxime | 110 | 1.1 | 0.01 | [17] | |

| Cefoxitin | 0.4 | 1.2 | 3 | [17] | |

| DHA-1 | Cephalothin | 10.1 | 1000 | 99 | [18] |

| Cefotaxime | 148 | 15.2 | 0.1 | [18] | |

| Cefoxitin | 1.1 | 1.9 | 1.7 | [18] | |

| DHA-6 | Cephalothin | 12.3 | 435 | 35.4 | [18] |

| Cefotaxime | 215 | 3.2 | 0.015 | [18] | |

| Cefoxitin | 1.2 | 1.5 | 1.25 | [18] |

Experimental Protocols

Phenotypic Detection: Boronic Acid Inhibition Test

This method is used to phenotypically confirm this compound production by exploiting the inhibitory effect of boronic acid derivatives on Class C enzymes.[3]

Principle: Phenylboronic acid acts as a reversible inhibitor of this compound β-lactamases. If an isolate produces this compound, its growth will be more inhibited by a β-lactam antibiotic (like cefoxitin) in the presence of boronic acid than by the antibiotic alone. An increase in the zone of inhibition indicates this compound production.

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Test bacterial isolate

-

Sterile swabs

-

30 µg cefoxitin disks

-

Blank paper disks

-

Phenylboronic acid (PBA) solution (e.g., 400 µg per disk)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving PBA

Procedure:

-

Prepare a 0.5 McFarland standard suspension of the test isolate.

-

Inoculate an MHA plate evenly with the bacterial suspension using a sterile swab.

-

Prepare PBA disks by applying a specific amount (e.g., 10 µL of a 40 mg/mL solution) of PBA onto blank paper disks and allowing them to dry.

-

Place a 30 µg cefoxitin disk on the inoculated MHA plate.

-

Place a cefoxitin disk combined with PBA (or a PBA disk placed 10-15 mm away from the cefoxitin disk) on the same plate.

-

Incubate the plate at 35-37°C for 18-24 hours.

-

Interpretation: Measure the zones of inhibition. An increase in the zone diameter of ≥5 mm around the cefoxitin disk in the presence of PBA, compared to the cefoxitin disk alone, is considered a positive result for this compound production.[19]

Biochemical Assay: Determination of Kinetic Parameters

Principle: The hydrolysis of the β-lactam ring can be monitored by measuring the change in absorbance at a specific wavelength using a spectrophotometer.[18] Initial velocities of hydrolysis are measured at various substrate concentrations to determine Km and kcat using Michaelis-Menten kinetics.

Materials:

-

Purified this compound β-lactamase enzyme of known concentration

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0)

-

Stock solutions of β-lactam substrates (e.g., nitrocefin, cephalothin, cefotaxime)

Procedure:

-

Enzyme Purification: Purify the this compound enzyme from an overexpressing bacterial strain using chromatographic techniques, such as ion-exchange and affinity chromatography (e.g., using a boronic acid ligand).[17] Determine the final protein concentration accurately.

-

Spectrophotometric Assay: a. Set the spectrophotometer to the appropriate wavelength for the chosen substrate (e.g., 482 nm for nitrocefin, ~260 nm for many cephalosporins).[18] b. Prepare a series of substrate dilutions in the reaction buffer. c. Add a fixed, known concentration of the purified enzyme to a cuvette containing the substrate solution. d. Immediately begin recording the change in absorbance over time. The initial linear portion of the curve represents the initial velocity (v₀).

-

Data Analysis: a. Convert the rate of change in absorbance to the rate of substrate hydrolysis (in µM/s) using the Beer-Lambert law (A = εcl) and the known change in molar extinction coefficient (Δε) upon hydrolysis.[18] b. Repeat the assay for each substrate concentration. c. Plot the initial velocities (v₀) against the substrate concentrations ([S]). d. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values for Vmax and Km. e. Calculate kcat using the equation: kcat = Vmax / [E]T, where [E]T is the total enzyme concentration.

Overall Experimental Workflow

The characterization of an this compound β-lactamase from a clinical isolate involves a multi-step process from initial detection to detailed biochemical analysis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Primer on this compound β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 5. streck.com [streck.com]

- 6. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. researchgate.net [researchgate.net]

- 8. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Class C β-Lactamases: Molecular Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complex Regulation Pathways of this compound-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. m.youtube.com [m.youtube.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Kinetic Properties of Four Plasmid-Mediated this compound β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Detection of <i>Amp</i>C β Lactamases in Gram-negative Bacteria - Journal of Laboratory Physicians [jlabphy.org]

The Critical Role of AmpC β-Lactamases in Resistance to Third-Generation Cephalosporins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AmpC β-lactamases represent a significant and evolving threat to the efficacy of β-lactam antibiotics, particularly third-generation cephalosporins. These enzymes, belonging to Ambler class C, confer resistance through the hydrolysis of a broad spectrum of β-lactam agents, including penicillins, cephalosporins, and cephamycins. The expression of this compound enzymes can be intrinsic, through chromosomal genes that are often inducible or can be constitutively overexpressed (derepressed) due to mutations. Furthermore, the dissemination of this compound genes on mobile genetic elements, such as plasmids, has led to their emergence in bacterial species that do not naturally possess them, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1][2][3] This guide provides a comprehensive technical overview of the role of this compound in resistance to third-generation cephalosporins, including the molecular mechanisms of resistance, detailed experimental protocols for detection, quantitative data on resistance profiles, and the clinical implications for drug development.

Molecular Mechanisms of this compound-Mediated Resistance

This compound β-lactamases mediate resistance to third-generation cephalosporins primarily through two mechanisms: inducible expression and stable derepression of the chromosomal this compound gene, and the acquisition of plasmid-mediated this compound genes.

Chromosomal this compound: Induction and Derepression

In many Gram-negative bacteria, including species of Enterobacter, Citrobacter, Serratia, and Pseudomonas aeruginosa, the chromosomal this compound gene is expressed at low basal levels but can be induced in the presence of certain β-lactam antibiotics.[4][5] This induction is a complex process intricately linked to the recycling of the bacterial cell wall (peptidoglycan).

The key players in this regulatory pathway are:

-

AmpG: A permease that transports peptidoglycan fragments from the periplasm into the cytoplasm.[6]

-

AmpD: A cytoplasmic N-acetylmuramyl-L-alanine amidase that cleaves these fragments.[7]

-

AmpR: A transcriptional regulator that, in the absence of an inducer, represses the transcription of the this compound gene.[4][6]

During exposure to β-lactam antibiotics, the inhibition of penicillin-binding proteins (PBPs) leads to an accumulation of peptidoglycan fragments in the cytoplasm. These fragments act as inducer molecules, binding to AmpR and causing a conformational change that transforms it from a repressor to an activator of this compound transcription.[8] This leads to a significant increase in this compound production and subsequent hydrolysis of the β-lactam antibiotic.

Stable derepression occurs due to mutations in the regulatory genes, most commonly ampD.[5][9] An inactive AmpD leads to a constant accumulation of inducer molecules, resulting in constitutive high-level expression of this compound, even in the absence of an inducing antibiotic. This is a frequent cause of treatment failure when third-generation cephalosporins are used to treat infections caused by organisms with inducible this compound.[2]

Plasmid-Mediated this compound

The acquisition of this compound genes on plasmids has facilitated their spread to bacteria that typically do not produce these enzymes, such as E. coli, K. pneumoniae, and P. mirabilis.[2][10] These plasmid-mediated this compound (pthis compound) enzymes are a significant clinical concern as they are often associated with multidrug resistance. The expression of most pthis compound genes is constitutive and not inducible, as they are often separated from their native regulatory gene, ampR.[11]

The most common families of pthis compound β-lactamases, named after their presumed chromosomal origins, include:

-

CIT: Derived from Citrobacter freundii (e.g., CMY-2)

-

DHA: Derived from Morganella morganii

-

EBC: Derived from Enterobacter cloacae (e.g., ACT-1, MIR-1)

-

FOX: Of unknown origin

-

MOX: Derived from Aeromonas species

-

ACC: Derived from Hafnia alvei

Data Presentation: Quantitative Analysis of Resistance

Minimum Inhibitory Concentration (MIC) Distributions

The presence of this compound β-lactamases significantly impacts the MICs of third-generation cephalosporins. The following tables summarize representative MIC data for common this compound-producing Enterobacterales.

Table 1: MIC Range and MIC50/MIC90 of Third-Generation Cephalosporins against this compound-Producing Enterobacterales

| Organism | This compound Type | Cefotaxime (μg/mL) | Ceftazidime (B193861) (μg/mL) | Ceftriaxone (μg/mL) | Cefepime (B1668827) (μg/mL) |

| E. coli | CMY-2 | 16 - >256 | 8 - >256 | 32 - >256 | 0.25 - 8 |

| K. pneumoniae | DHA-1 | 32 - >256 | 16 - >256 | 64 - >256 | 0.5 - 16 |

| E. cloacae | Derepressed | 64 - >256 | 32 - >256 | 128 - >256 | 1 - 32 |

| S. marcescens | Derepressed | 16 - 128 | 8 - 64 | 32 - 256 | 0.5 - 8 |

Note: MIC values can vary depending on the level of this compound expression and the presence of other resistance mechanisms.

Prevalence of this compound Production

The prevalence of this compound production varies by bacterial species, geographical location, and whether the mechanism is chromosomal or plasmid-mediated.

Table 2: Prevalence of Plasmid-Mediated this compound β-Lactamase Families in Clinical Isolates of E. coli and K. pneumoniae

| This compound Family | Presumed Origin | Prevalence in E. coli (%) | Prevalence in K. pneumoniae (%) |

| CIT | Citrobacter freundii | 50 - 80 | 10 - 30 |

| DHA | Morganella morganii | 10 - 30 | 40 - 60 |

| EBC | Enterobacter cloacae | < 5 | < 5 |

| FOX | Unknown | 5 - 15 | 5 - 15 |

| MOX | Aeromonas spp. | < 5 | < 5 |

| ACC | Hafnia alvei | < 5 | < 5 |

Data compiled from various surveillance studies. Prevalence can vary significantly by region.[12][13][14][15]

Enzyme Kinetics

The hydrolytic efficiency of this compound β-lactamases against different third-generation cephalosporins varies. The kinetic parameters kcat (turnover number) and Km (Michaelis constant) provide insight into their substrate specificity.

Table 3: Kinetic Parameters of Common Plasmid-Mediated this compound β-Lactamases for Third-Generation Cephalosporins

| Enzyme | Substrate | kcat (s-1) | Km (μM) | kcat/Km (μM-1s-1) |

| CMY-2 | Cefotaxime | 0.1 - 1.0 | 10 - 50 | 0.002 - 0.1 |

| Ceftazidime | 0.01 - 0.1 | 50 - 200 | < 0.001 | |

| Ceftriaxone | 0.05 - 0.5 | 20 - 100 | 0.0005 - 0.025 | |

| DHA-1 | Cefotaxime | 1.0 - 10 | 5 - 25 | 0.04 - 2.0 |

| Ceftazidime | 0.1 - 1.0 | 100 - 400 | < 0.01 | |

| Ceftriaxone | 0.5 - 5.0 | 50 - 150 | 0.003 - 0.1 | |

| ACT-1 | Cefotaxime | 0.5 - 5.0 | 10 - 60 | 0.008 - 0.5 |

| Ceftazidime | 0.05 - 0.5 | 80 - 300 | < 0.005 | |

| Ceftriaxone | 0.1 - 1.0 | 40 - 120 | 0.0008 - 0.025 |

Kinetic parameters are approximate and can vary based on experimental conditions.[4][10][16][17][18][19][20][21]

Experimental Protocols

Accurate detection of this compound β-lactamases is crucial for appropriate patient management and infection control. A combination of phenotypic and genotypic methods is often employed.

Phenotypic Detection Methods

-

Principle: this compound β-lactamases confer resistance to cephamycins. Reduced susceptibility to cefoxitin (B1668866) or cefotetan (B131739) is a sensitive screening indicator for this compound production.

-

Procedure (Disk Diffusion):

-

Prepare a 0.5 McFarland standard inoculum of the test organism.

-

Inoculate a Mueller-Hinton agar (B569324) (MHA) plate.

-

Place a 30 µg cefoxitin disk on the agar.

-

Incubate at 35°C for 16-20 hours.

-

Interpretation: A zone of inhibition ≤18 mm for E. coli and Klebsiella spp. is considered screen-positive for this compound production and warrants further investigation.[22]

-

-

Principle: Boronic acid derivatives are inhibitors of this compound β-lactamases. Potentiation of the activity of a cephalosporin (B10832234) in the presence of a boronic acid derivative indicates this compound production.

-

Procedure:

-

Prepare a 0.5 McFarland standard inoculum of the test organism and inoculate an MHA plate.

-

Place a cefotetan (30 µg) disk and a cefotetan/boronic acid (30/400 µg) disk on the agar, ensuring they are at least 20 mm apart.

-

Incubate at 35°C for 16-20 hours.

-

Interpretation: An increase in the zone of inhibition of ≥5 mm around the combination disk compared to the cefotetan disk alone is considered a positive result for this compound production.[1]

-

-

Principle: Cloxacillin (B1194729) is a potent inhibitor of this compound β-lactamases. Synergy between cefoxitin and cloxacillin indicates this compound production.

-

Procedure:

-

Prepare a 0.5 McFarland standard inoculum of the test organism and inoculate an MHA plate.

-

Place a 30 µg cefoxitin disk and a disk containing 30 µg of cefoxitin plus 200 µg of cloxacillin on the agar.

-

Incubate at 35°C for 16-18 hours.

-

Interpretation: A ≥4 mm increase in the zone of inhibition around the cefoxitin-cloxacillin disk compared to the cefoxitin disk alone is indicative of this compound production.[2][4][23]

-

-

Principle: While primarily used for carbapenemase detection, the MHT can be adapted to demonstrate the hydrolysis of a cephalosporin by an this compound-producing isolate. The test organism hydrolyzes the cephalosporin, allowing a susceptible indicator strain to grow towards the antibiotic disk.

-

Procedure:

-

Prepare a 1:10 dilution of a 0.5 McFarland suspension of a cefoxitin-susceptible E. coli ATCC 25922 indicator strain.

-

Inoculate the surface of an MHA plate with the indicator strain.

-

Place a 30 µg cefoxitin disk in the center of the plate.

-

Streak the test organism in a straight line from the edge of the disk to the periphery of the plate.

-

Incubate at 35°C for 16-20 hours.

-

Interpretation: A cloverleaf-like indentation of the indicator strain's growth towards the cefoxitin disk along the streak of the test organism indicates hydrolysis of cefoxitin and is a positive result.[16][24][25] Note: This test can have lower specificity for this compound detection compared to inhibitor-based tests.

-

Genotypic Detection Methods

-

Principle: Multiplex PCR allows for the simultaneous detection of multiple pthis compound gene families in a single reaction.

-

Procedure:

-

DNA Extraction: Extract bacterial DNA from a pure culture. A simple boiling lysis method is often sufficient.

-

PCR Amplification: Perform a multiplex PCR using primers specific for the different pthis compound gene families (CIT, DHA, EBC, FOX, MOX, ACC).

-

Primer Sequences: (See Table 4 for an example set of primers)

-

PCR Conditions:

-

Initial denaturation: 94°C for 10 min

-

30 cycles of:

-

Denaturation: 94°C for 40 s

-

Annealing: 60°C for 40 s

-

Extension: 72°C for 1 min

-

-

Final extension: 72°C for 7 min

-

-

Detection: Analyze the PCR products by agarose (B213101) gel electrophoresis. The size of the amplicons will indicate which pthis compound gene family is present.

-

Table 4: Example Primer Sets for Multiplex PCR of pthis compound Genes

| Target Gene Family | Primer Name | Primer Sequence (5' - 3') | Amplicon Size (bp) |

| CIT | CIT-F | ATTTGGTGACGCTTTCCGCC | 462 |

| CIT-R | TGGTTACGCCGCAATACGGT | ||

| DHA | DHA-F | AACTTTCACAGGTGTGCTGG | 405 |

| DHA-R | CGGATAGCGTTCATTCGCCG | ||

| EBC | EBC-F | TCGGTAGAGGCGATGAACGT | 330 |

| EBC-R | TCCAGCTCAAGGGCATTAAT | ||

| FOX | FOX-F | AACATGGGGCTATCAGGGAG | 190 |

| FOX-R | CTTTGCGCGCAACCGGATTG | ||

| MOX | MOX-F | GCTGCTCAAGGAGCACATGA | 520 |

| MOX-R | CACATTGACATAGGTGTGGT | ||

| ACC | ACC-F | GCGTTAAGCAGCTCAAGGAT | 280 |

| ACC-R | CACCAGACCGACAGACCACT |

Primer sequences and PCR conditions may need to be optimized for specific laboratory settings.[1][13][26][27]

-

Principle: RT-qPCR can be used to quantify the level of this compound mRNA, providing a measure of gene expression. This is particularly useful for studying induction and derepression.

-

Procedure:

-

RNA Extraction: Isolate total RNA from bacterial cultures grown under inducing and non-inducing conditions.

-

DNase Treatment: Treat RNA samples with DNase to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase.

-

qPCR: Perform real-time PCR using primers specific for the this compound gene and a reference (housekeeping) gene (e.g., rpoB).

-

Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method.

-

-

Example Primers for K. pneumoniae this compound (DHA-1):

-

DHA-RT-F: 5'-GGCGTCTGAAGATTAAGCAA-3'

-

DHA-RT-R: 5'-TTAGCGTTGCCAGTTCTCAA-3'

-

-

Example Primers for rpoB:

-

rpoB-RT-F: 5'-GAACTGAAGGATGTGCGTGA-3'

-

rpoB-RT-R: 5'-GTTCTGACCAATGCCAAACC-3'

-

-

Cycling Conditions (example):

Clinical Significance and Implications for Drug Development

The presence of this compound β-lactamases has significant clinical implications. Infections caused by this compound-producing organisms are associated with higher rates of clinical failure when treated with third-generation cephalosporins, even if the initial susceptibility testing suggests susceptibility.[18][31] This is particularly true for infections caused by organisms with inducible this compound, where resistance can emerge during therapy.

For drug development professionals, understanding the mechanisms of this compound-mediated resistance is critical for the design of new β-lactam antibiotics and β-lactamase inhibitors. Strategies include:

-

Developing β-lactams that are poor inducers of this compound expression and stable to hydrolysis. Cefepime, a fourth-generation cephalosporin, is an example of a compound with these properties.[23][32]

-

Designing novel β-lactamase inhibitors with activity against class C enzymes. Avibactam is a non-β-lactam β-lactamase inhibitor with potent activity against this compound enzymes.

-

Exploring alternative therapeutic approaches that are not affected by this compound production.

Conclusion

This compound β-lactamases are a major contributor to resistance to third-generation cephalosporins in Gram-negative bacteria. Their complex regulation, diverse genetic basis, and efficient hydrolytic activity pose significant challenges in clinical practice and drug development. A thorough understanding of the molecular mechanisms of this compound-mediated resistance, coupled with accurate and timely detection, is essential for optimizing antimicrobial therapy and guiding the development of new agents to combat this growing threat. The data and protocols provided in this guide serve as a valuable resource for researchers and scientists working to address the challenge of this compound-mediated resistance.

References

- 1. In vitro selective concentrations of cefepime and ceftazidime for this compound beta-lactamase hyperproducer Enterobacter cloacae variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro selective concentrations of cefepime and ceftazidime for this compound beta-lactamase hyperproducer Enterobacter cloacae variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a quadruple qRT-PCR assay for simultaneous identification of hypervirulent and carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevalence of Derepressed this compound Mutants and Extended-Spectrum β-Lactamase Producers among Clinical Isolates of Citrobacter freundii, Enterobacter spp., and Serratia marcescens in Korea: Dissemination of CTX-M-3, TEM-52, and SHV-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Further Modification of the Modified Hodge Test for Detecting Metallo-β-Lactamase-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 10. Plasmid-Determined this compound-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Breakpoints for intravenously used cephalosporins in Enterobacteriaceae--EUCAST and CLSI breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Prevalence of plasmid-mediated this compound beta-lactamases in Enterobacteria isolated from urban and rural folks in Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. universe84a.com [universe84a.com]

- 16. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extension of the hydrolysis spectrum of this compound beta-lactamase of Escherichia coli due to amino acid insertion in the H-10 helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic Properties of Four Plasmid-Mediated this compound β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Evolution of CMY-2 to CMY-33 β-Lactamase in Escherichia coli Sequence Type 131: Characterization of an Acquired Extended-Spectrum this compound Conferring Resistance to Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne this compound β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1220. Is MIC all that matters? MIC Distributions of Ceftazidime and Cefepime in Ceftriaxone-Resistant E. coli and Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbenotes.com [microbenotes.com]

- 24. Modified Hodge Test (MHT) for Carbapenemase Detection • Microbe Online [microbeonline.com]

- 25. iacld.com [iacld.com]

- 26. Clinical Evolution of this compound-Mediated Ceftazidime-Avibactam and Cefiderocol Resistance in Enterobacter cloacae Complex Following Exposure to Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Detection of Plasmid-Mediated this compound β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cefepime vs Other Antibacterial Agents for the Treatment of Enterobacter Species Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Study on the Role of ampG in the Regulation of Plasmid-Mediated this compound -Induced Expression in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. journals.asm.org [journals.asm.org]